molecular formula C15H17N3O4 B2870318 ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate CAS No. 2061148-72-7

ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate

Cat. No.: B2870318
CAS No.: 2061148-72-7
M. Wt: 303.318
InChI Key: TUIKPWYMISKOMN-UHFFFAOYSA-N
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Description

Ethyl 2-(aminocarbonyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an imidazole ring, a hydroxy-phenylethyl group, and an aminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Hydroxy-Phenylethyl Group: This step involves the alkylation of the imidazole ring with 2-hydroxy-2-phenylethyl halides in the presence of a base such as potassium carbonate.

    Addition of the Aminocarbonyl Group: The aminocarbonyl group can be introduced through the reaction of the intermediate compound with isocyanates or carbamoyl chlorides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminocarbonyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 2-(aminocarbonyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Ethyl 2-(aminocarbonyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

  • Ethyl 2-(aminocarbonyl)-1-(2-hydroxyphenyl)-1H-imidazole-4-carboxylate
  • Ethyl 2-(aminocarbonyl)-1-(2-phenylethyl)-1H-imidazole-4-carboxylate
  • Ethyl 2-(aminocarbonyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxylate

These compounds share similar structural features but differ in the nature of the substituents attached to the imidazole ring. The presence of the hydroxy-phenylethyl group in ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-2-22-15(21)11-8-18(14(17-11)13(16)20)9-12(19)10-6-4-3-5-7-10/h3-8,12,19H,2,9H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIKPWYMISKOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)N)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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